molecular formula C7H13IO5 B12013706 Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside

Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside

Cat. No.: B12013706
M. Wt: 304.08 g/mol
InChI Key: MAZXJZHWRBSRKM-ZFYZTMLRSA-N
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Description

Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside is a chemical compound with the molecular formula C7H13IO5. It belongs to the class of glycosides and is derived from glucose. The compound features an iodine atom attached to the sixth carbon of the glucopyranose ring, resulting in its unique structure.

Preparation Methods

Synthetic Routes::

    Iodination of Glucose Derivatives:

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. researchers and pharmaceutical companies may synthesize it in smaller quantities for specific applications.

Chemical Reactions Analysis

Reactions::

    Iodination Reaction:

    Substitution Reactions:

    Oxidation and Reduction Reactions:

Major Products::
  • The primary product of the iodination reaction is Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside.

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

  • The exact mechanism by which Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside exerts its effects remains an area of ongoing research.
  • Potential molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

    Similar Compounds:

Biological Activity

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside is a halogenated sugar derivative that has garnered attention in various biomedical research fields due to its unique structural properties and biological activities. This article provides a comprehensive overview of the compound's biological activity, including its interactions with proteins and enzymes, potential therapeutic applications, and relevant case studies.

Structural Characteristics

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside features an iodine atom at the C6 position of the glucopyranose ring, which significantly influences its chemical reactivity and biological interactions. This modification allows the compound to interact with various biological macromolecules, affecting processes such as cell signaling and metabolism. The compound's structure can be summarized as follows:

Property Details
Chemical Formula C7H13IO5
Molecular Weight 274.08 g/mol
IUPAC Name Methyl 6-deoxy-6-iodo-α-D-glucopyranoside

Metabolic Effects

Research indicates that methyl 6-deoxy-6-iodo-α-D-glucopyranoside exhibits significant influence on glucose metabolism. Studies have shown that it can modulate insulin sensitivity and affect glucose uptake in cells. For instance, in insulin-resistant conditions, this compound behaves similarly to other sugars like 3-O-methyl-D-glucose, indicating its potential utility in understanding metabolic disorders such as diabetes.

Interaction with Proteins

The compound has been studied for its binding properties with various proteins involved in carbohydrate metabolism. It interacts with glucose transporters and enzymes critical for metabolic pathways. These interactions are essential for elucidating how modifications to sugar structures can influence biological processes.

Antimicrobial Properties

Methyl 6-deoxy-6-iodo-α-D-glucopyranoside has also been explored for its antimicrobial properties. Its derivatives have shown potential in inhibiting the growth of certain pathogens, making them candidates for further development as antimicrobial agents.

Case Studies

  • Insulin Sensitivity Study :
    • A study comparing the effects of methyl 6-deoxy-6-iodo-α-D-glucopyranoside with other sugars demonstrated that it could enhance insulin sensitivity in muscle cells under certain conditions. This finding suggests its potential role in managing insulin resistance.
  • Antimicrobial Evaluation :
    • Research evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential application in treating infections.

Synthesis Methods

Various synthetic routes have been developed to produce methyl 6-deoxy-6-iodo-α-D-glucopyranoside, allowing researchers to tailor the synthesis based on specific needs and desired purity levels. Common methods include:

  • Direct Halogenation : Utilizing iodine reagents to introduce the iodine atom at the C6 position.
  • Protective Group Strategies : Employing protecting groups during synthesis to enhance selectivity and yield.

Properties

Molecular Formula

C7H13IO5

Molecular Weight

304.08 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-2-(iodomethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1

InChI Key

MAZXJZHWRBSRKM-ZFYZTMLRSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CI)O)O)O

Origin of Product

United States

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